5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651734
InChI: InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C12H11N3S
Molecular Weight: 229.30 g/mol

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

CAS No.:

Cat. No.: VC17651734

Molecular Formula: C12H11N3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol -

Specification

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
IUPAC Name 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Standard InChI InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16)
Standard InChI Key HJSNTFUNFAINKQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 5,8-dimethyl- triazolo[4,3-a]quinoline-1-thiol combines a quinoline ring fused with a triazole moiety. The quinoline system provides a planar aromatic structure conducive to π-π stacking interactions, while the triazole ring introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capabilities. The methyl groups at positions 5 and 8 contribute to hydrophobicity, potentially improving membrane permeability, and the thiol (-SH) group at position 1 offers reactivity for further functionalization or direct biomolecular interactions .

Key physicochemical properties inferred from analogous compounds include:

  • Molecular weight: ~285 g/mol (calculated based on C₁₃H₁₁N₃S)

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

  • pKa: The thiol group likely has a pKa of ~10–12, making it reactive under basic conditions .

Synthesis Methods and Optimization

Core Scaffold Construction

The synthesis of triazoloquinoline derivatives typically begins with functionalized quinolone precursors. For example, 7-hydroxy-3,4-dihydro-2(1H)-quinolone has been used as a starting material for analogous compounds, undergoing alkylation or acylation to introduce substituents . In the case of 5,8-dimethyl- triazolo[4,3-a]quinoline-1-thiol, methylation at the 5- and 8-positions would likely occur early in the synthesis via Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by cyclization to form the triazole ring .

Thiol Group Incorporation

The thiol functionality can be introduced through:

  • Cyclocondensation: Reaction of thiosemicarbazides with carbonyl compounds under acidic conditions, as demonstrated in the synthesis of triazole-thiol analogs .

  • Nucleophilic displacement: Replacement of a leaving group (e.g., halogen) with a thiolate anion, often using reagents like sodium hydrosulfide (NaSH) .

A representative synthetic pathway is outlined below:

StepReaction TypeReagents/ConditionsYield (%)Reference
1Methylation of quinoloneMethyl iodide, K₂CO₃, DMF65–75
2Cyclization to triazoleHydrazine hydrate, EtOH, Δ70–80
3ThiolationNaSH, DMSO, 80°C50–60

Optimization strategies include solvent selection (e.g., DMSO for improved thiolate solubility) and temperature control to minimize side reactions such as disulfide formation .

Biological Activities and Mechanisms of Action

Antimicrobial Effects

The thiol group enhances antimicrobial activity by coordinating with metal ions in microbial enzymes. For instance, triazole-thiol derivatives show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

Anticonvulsant Activity

Structurally related 8-alkoxy-triazoloquinolines demonstrate efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values of 25–30 mg/kg . The methyl and thiol substituents in 5,8-dimethyl-[1, triazolo[4,3-a]quinoline-1-thiol may similarly modulate GABAergic pathways or voltage-gated ion channels.

Comparative Analysis with Structural Analogs

CompoundIC₅₀ (μM)ActivityReference
Triazoloquinoxaline-1-thiol17.12Anticancer (MCF-7 cells)
8-Hexyloxy-triazoloquinoline25.3Anticonvulsant (MES model)
Triazole-thiol derivative4.8Antimicrobial (S. aureus)

5,8-Dimethyl-[1,2,] triazolo[4,3-a]quinoline-1-thiol is expected to exhibit intermediate potency, balancing hydrophobicity (from methyl groups) and reactivity (from thiol).

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 60%.

  • In Vivo Toxicology: Assess acute and chronic toxicity in rodent models.

  • Target Identification: Use CRISPR screening to identify novel biomolecular targets.

  • Formulation Studies: Explore liposomal or dendrimer-based delivery systems to enhance bioavailability.

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